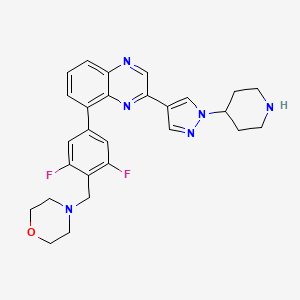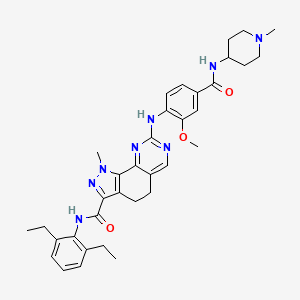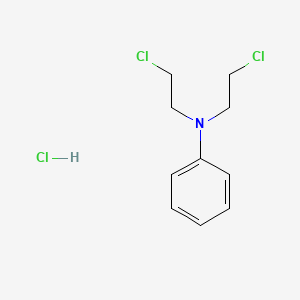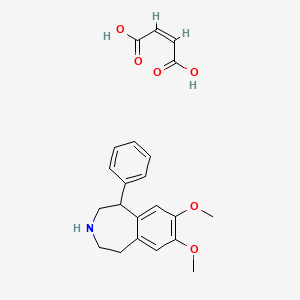
4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP-BSK805 is a JAK2 inhibor, which displays more than 20-fold selectivity towards JAK2 in vitro, as well as excellent selectivity in broader kinase profiling. In vivo, NVP-BSK805 exhibited good oral bioavailability and a long half-life. The inhibitor was efficacious in suppressing leukemic cell spreading and splenomegaly in a Ba/F3 JAK2(V617F) cell-driven mouse mechanistic model. Furthermore, NVP-BSK805 potently suppressed recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats.
Applications De Recherche Scientifique
A study by Mamedov et al. (2022) explored the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, known components in antitumor drugs. These compounds showed promising activity against various cancer lines without causing hemolysis and displayed little cytotoxicity against normal human cells. The study identified a compound with selective cytotoxic effect against human lung adenocarcinoma, suggesting potential as a new anticancer agent (Mamedov et al., 2022).
Prasad et al. (2018) synthesized a compound involving morpholine and evaluated it for antiproliferative activity. The study emphasized the importance of intramolecular hydrogen bonds for molecular stability, highlighting its potential in biological applications (Prasad et al., 2018).
Research by Kim et al. (1990) focused on the synthesis of pyrrolo[1,2-a]quinoxalines, involving compounds with piperidine and morpholine, and proposed an additional reaction mechanism via an aziridine intermediate, providing insights into the synthetic pathways of these compounds (Kim et al., 1990).
Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives with morpholine and piperidine and evaluated their antimicrobial and antifungal activities. This study contributed to understanding the structural basis for antimicrobial efficacy (Sharma et al., 2017).
A study by Adams et al. (2010) investigated compounds with morpholine and piperidine for potential inversion in their structures, contributing to the understanding of electrochemical properties relevant to various scientific applications (Adams et al., 2010).
Mécanisme D'action
Target of Action
NVP-BSK805 is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme . The primary targets of NVP-BSK805 are the JAK2 V617F and JAK2 wild-type enzymes . JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, regulating processes such as hematopoiesis, growth, immunity, inflammation, and development .
Mode of Action
NVP-BSK805 acts in an ATP-competitive manner . It inhibits the JAK2 enzyme by competing with ATP for the ATP-binding site in the kinase domain of JAK2 . This results in the suppression of the JAK2 enzyme’s activity, thereby inhibiting the downstream signaling pathways it regulates .
Biochemical Pathways
The JAK2 enzyme is a key component of the JAK-STAT signaling pathway . When NVP-BSK805 inhibits JAK2, it blunts the constitutive phosphorylation of STAT5 in JAK2 V617F-bearing cells . This leads to the suppression of cell proliferation and the induction of apoptosis .
Pharmacokinetics
NVP-BSK805 exhibits good oral bioavailability and a long half-life in vivo . In mice, the elimination half-life of NVP-BSK805 is 5.5 hours, and the absolute oral bioavailability is estimated to be 45% . These properties contribute to the compound’s bioavailability and its ability to maintain a therapeutic concentration in the body over time.
Result of Action
The inhibition of JAK2 by NVP-BSK805 has several molecular and cellular effects. It suppresses the proliferation of cells bearing the JAK2 V617F mutation and induces apoptosis . In vivo, NVP-BSK805 has been shown to suppress leukemic cell spreading and splenomegaly in a mouse model driven by JAK2 V617F cells . Furthermore, NVP-BSK805 potently suppresses recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats .
Action Environment
The action of NVP-BSK805 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs. In a study investigating cells expressing either BCR-ABL or mutant JAK2, possible synergistic effects between NVP-BSK805 and the already established tyrosine kinase inhibitors imatinib and nilotinib were assessed . .
Analyse Biochimique
Biochemical Properties
NVP-BSK805 plays a crucial role in biochemical reactions by selectively inhibiting JAK2 kinase activity. The compound interacts with the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells . Additionally, NVP-BSK805 has been shown to exhibit more than 20-fold selectivity towards JAK2 compared to other kinases, making it a highly specific inhibitor .
Cellular Effects
NVP-BSK805 exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the JAK2-STAT5 signaling pathway . This inhibition results in decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. Furthermore, NVP-BSK805 has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma cells by increasing DNA double-strand breaks and inhibiting DNA damage repair . The compound also affects cell cycle progression, leading to cell cycle arrest in the G2/M or G0/G1 phase .
Molecular Mechanism
The molecular mechanism of NVP-BSK805 involves its binding to the ATP-binding site of JAK2, thereby inhibiting the kinase activity of JAK2 . This inhibition prevents the phosphorylation and activation of STAT5, which is a critical mediator of JAK2 signaling. As a result, the downstream signaling pathways that promote cell proliferation and survival are suppressed. NVP-BSK805 also induces apoptosis by modulating the expression of apoptotic proteins and inhibiting DNA damage repair mechanisms . The compound’s selectivity towards JAK2 ensures that its effects are primarily targeted towards JAK2-dependent cells, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NVP-BSK805 have been observed to change over time. The compound exhibits good stability and a long half-life in vivo, allowing for sustained inhibition of JAK2 activity . Over time, NVP-BSK805 has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and decreased clonogenic survival . Long-term studies have demonstrated that the compound can effectively suppress tumor growth and delay disease progression in animal models
Dosage Effects in Animal Models
The effects of NVP-BSK805 vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and suppresses cell proliferation without causing significant toxicity . At higher doses, NVP-BSK805 may exhibit toxic or adverse effects, including hematological toxicity and off-target effects . In animal models of myeloproliferative disorders, NVP-BSK805 has been shown to suppress leukemic cell spreading and splenomegaly, as well as reduce polycythemia and extramedullary erythropoiesis . These effects are dose-dependent, with higher doses resulting in more pronounced therapeutic effects but also increased risk of toxicity.
Metabolic Pathways
NVP-BSK805 is involved in various metabolic pathways, primarily through its interaction with JAK2 kinase. The compound inhibits the phosphorylation and activation of STAT5, which is a key mediator of JAK2 signaling This inhibition affects the expression of genes involved in cell proliferation, survival, and apoptosis Additionally, NVP-BSK805 may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways
Transport and Distribution
NVP-BSK805 is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and exhibits good absorption and distribution in vivo . It is likely transported across cell membranes by specific transporters or binding proteins, although the exact mechanisms remain to be elucidated. Once inside the cells, NVP-BSK805 accumulates in the cytoplasm and exerts its inhibitory effects on JAK2 kinase. The compound’s distribution within tissues may vary depending on factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of NVP-BSK805 is primarily in the cytoplasm, where it interacts with JAK2 kinase and inhibits its activity . The compound may also localize to specific subcellular compartments or organelles, depending on its binding interactions and post-translational modifications. For example, NVP-BSK805 may be directed to the nucleus or mitochondria through specific targeting signals or modifications. The subcellular localization of NVP-BSK805 can influence its activity and function, as well as its interactions with other biomolecules and cellular components.
Propriétés
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVXAOOVUAOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)
![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)



![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)


